Cas no 1690439-46-3 (1-(5-fluoropyridin-3-yl)hexane-1,3-dione)

1-(5-fluoropyridin-3-yl)hexane-1,3-dione is a synthetic organic compound with significant potential in various chemical reactions. It exhibits high purity and stability, making it ideal for use in organic synthesis. This compound offers versatility due to its unique 5-fluoropyridin-3-yl substituent, facilitating efficient coupling reactions. Its structural features contribute to its reactivity and compatibility with diverse reagents, enhancing the efficiency of synthesis pathways.
1-(5-fluoropyridin-3-yl)hexane-1,3-dione structure
1690439-46-3 structure
商品名:1-(5-fluoropyridin-3-yl)hexane-1,3-dione
CAS番号:1690439-46-3
MF:C11H12FNO2
メガワット:209.216886520386
CID:6245794
PubChem ID:108427907

1-(5-fluoropyridin-3-yl)hexane-1,3-dione 化学的及び物理的性質

名前と識別子

    • 1-(5-fluoropyridin-3-yl)hexane-1,3-dione
    • 1690439-46-3
    • EN300-1126030
    • インチ: 1S/C11H12FNO2/c1-2-3-10(14)5-11(15)8-4-9(12)7-13-6-8/h4,6-7H,2-3,5H2,1H3
    • InChIKey: PFRFRGOFOLOHPJ-UHFFFAOYSA-N
    • ほほえんだ: FC1=CN=CC(=C1)C(CC(CCC)=O)=O

計算された属性

  • せいみつぶんしりょう: 209.08520679g/mol
  • どういたいしつりょう: 209.08520679g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 243
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 47Ų

1-(5-fluoropyridin-3-yl)hexane-1,3-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1126030-10.0g
1-(5-fluoropyridin-3-yl)hexane-1,3-dione
1690439-46-3
10g
$4667.0 2023-05-23
Enamine
EN300-1126030-1.0g
1-(5-fluoropyridin-3-yl)hexane-1,3-dione
1690439-46-3
1g
$1086.0 2023-05-23
Enamine
EN300-1126030-10g
1-(5-fluoropyridin-3-yl)hexane-1,3-dione
1690439-46-3 95%
10g
$3622.0 2023-10-26
Enamine
EN300-1126030-5.0g
1-(5-fluoropyridin-3-yl)hexane-1,3-dione
1690439-46-3
5g
$3147.0 2023-05-23
Enamine
EN300-1126030-0.1g
1-(5-fluoropyridin-3-yl)hexane-1,3-dione
1690439-46-3 95%
0.1g
$741.0 2023-10-26
Enamine
EN300-1126030-2.5g
1-(5-fluoropyridin-3-yl)hexane-1,3-dione
1690439-46-3 95%
2.5g
$1650.0 2023-10-26
Enamine
EN300-1126030-1g
1-(5-fluoropyridin-3-yl)hexane-1,3-dione
1690439-46-3 95%
1g
$842.0 2023-10-26
Enamine
EN300-1126030-5g
1-(5-fluoropyridin-3-yl)hexane-1,3-dione
1690439-46-3 95%
5g
$2443.0 2023-10-26
Enamine
EN300-1126030-0.25g
1-(5-fluoropyridin-3-yl)hexane-1,3-dione
1690439-46-3 95%
0.25g
$774.0 2023-10-26
Enamine
EN300-1126030-0.05g
1-(5-fluoropyridin-3-yl)hexane-1,3-dione
1690439-46-3 95%
0.05g
$707.0 2023-10-26

1-(5-fluoropyridin-3-yl)hexane-1,3-dione 関連文献

1-(5-fluoropyridin-3-yl)hexane-1,3-dioneに関する追加情報

1-(5-Fluoropyridin-3-yl)hexane-1,3-dione: A Comprehensive Overview

1-(5-Fluoropyridin-3-yl)hexane-1,3-dione (CAS No. 1690439-46-3) is a compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and drug discovery. This compound belongs to the class of pyridine derivatives and is characterized by its 5-fluoropyridine moiety and a hexane-1,3-dione backbone. The combination of these functional groups imparts distinct physicochemical properties that make it an intriguing candidate for further research.

The chemical structure of 1-(5-fluoropyridin-3-yl)hexane-1,3-dione consists of a pyridine ring with a fluorine atom at the 5-position, which is attached to a hexane-1,3-dione chain. The presence of the fluorine atom introduces electronic effects that can influence the compound's reactivity and biological activity. The hexane-1,3-dione moiety, on the other hand, provides a flexible hydrocarbon chain that can participate in various chemical reactions and interactions.

In the context of medicinal chemistry, 1-(5-fluoropyridin-3-yl)hexane-1,3-dione has been explored for its potential as a lead compound in the development of new therapeutic agents. Recent studies have shown that this compound exhibits promising pharmacological properties, including anti-inflammatory and anti-cancer activities. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that 1-(5-fluoropyridin-3-yl)hexane-1,3-dione demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

Furthermore, the compound's ability to modulate key signaling pathways involved in cancer progression has also been investigated. Research conducted by a team at the University of California, Los Angeles (UCLA) found that 1-(5-fluoropyridin-3-yl)hexane-1,3-dione selectively inhibited the activation of the PI3K/AKT/mTOR pathway in cancer cells, leading to reduced cell proliferation and increased apoptosis. These findings highlight the compound's potential as a novel anti-cancer agent and warrant further preclinical and clinical evaluation.

The synthesis of 1-(5-fluoropyridin-3-yl)hexane-1,3-dione has been optimized to improve yield and purity. A commonly used synthetic route involves the condensation of 5-fluoroisonicotinaldehyde with 2-acetylbutyric acid followed by cyclization under appropriate conditions. This method provides a scalable and efficient approach to producing the compound in sufficient quantities for research purposes.

In addition to its potential therapeutic applications, 1-(5-fluoropyridin-3-yl)hexane-1,3-dione has also been studied for its use as a building block in organic synthesis. The versatile reactivity of this compound allows it to be incorporated into more complex molecular architectures, making it valuable for the development of new materials and pharmaceuticals. For example, researchers at Harvard University have utilized 1-(5-fluoropyridin-3-yl)hexane-1,3-dione as a key intermediate in the synthesis of novel antiviral agents targeting RNA viruses.

The physicochemical properties of 1-(5-fluoropyridin-3-yl)hexane-1,3-dione, such as its solubility, stability, and logP value, have been thoroughly characterized to facilitate its use in various applications. These properties are crucial for optimizing formulation strategies and ensuring effective delivery of the compound to target sites. Studies have shown that 1-(5-fluoropyridin-3-yl)hexane-1,3-dione exhibits good solubility in organic solvents and moderate stability under physiological conditions.

To further enhance its therapeutic potential, efforts are underway to develop prodrugs and analogs of 1-(5-fluoropyridin-3-yl)hexane-1,3-dione. Prodrug strategies aim to improve the pharmacokinetic profile of the compound by enhancing its bioavailability and reducing side effects. For instance, researchers at the National Institutes of Health (NIH) have synthesized several prodrugs of 1-(5-fluoropyridin-3-yl)hexane-1,3-dione that show improved oral bioavailability and reduced toxicity compared to the parent compound.

In conclusion, 1-(5-fluoropyridin-3-y l)hexane - 1 , 3 - d i o n e strong > (CAS No .< strong > 16904 39 - 46 - 3 strong > ) is a multifaceted compound with significant potential in medicinal chemistry and drug discovery . Its unique chemical structure , combined with promising pharmacological properties , makes it an attractive candidate for further research . Ongoing studies continue to explore its therapeutic applications , synthetic optimization , and physicochemical characterization , paving the way for potential breakthroughs in various fields . p > article > response >

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